2-(4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)acetic acid hydrochloride
Description
2-(4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)acetic acid hydrochloride is a bicyclic compound featuring a rigid bicyclo[2.2.2]octane scaffold substituted with an aminomethyl group at the 4-position and an acetic acid moiety at the 1-position, forming a hydrochloride salt. The bicyclo[2.2.2]octane framework confers structural rigidity, which is advantageous in medicinal chemistry for enhancing target binding affinity and metabolic stability. The aminomethyl group provides a site for protonation or further functionalization, while the acetic acid moiety contributes to hydrophilicity, particularly in its ionized hydrochloride form. This compound is likely synthesized through multi-step processes involving bicyclo[2.2.2]octane derivatization, aminomethylation, and subsequent acetylation, followed by salt formation .
Properties
IUPAC Name |
2-[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c12-8-11-4-1-10(2-5-11,3-6-11)7-9(13)14;/h1-8,12H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTAQSDEZRIKPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)CC(=O)O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)acetic acid hydrochloride typically involves the following steps:
Formation of the Bicyclic Ring System: The bicyclo[2.2.2]octane ring system can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Acetylation: The acetic acid moiety is introduced through an acetylation reaction, typically using acetic anhydride or acetyl chloride.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general principles of organic synthesis and scale-up processes would apply, including optimization of reaction conditions, purification steps, and quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or sulfonates can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)acetic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential biological activity.
Biology: The compound can be used in studies of enzyme interactions and receptor binding due to its unique structure.
Medicine: Research into its potential therapeutic applications, such as drug development for neurological conditions, is ongoing.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
| Compound Name | Core Structure | Substituents | Key Functional Features |
|---|---|---|---|
| This compound | Bicyclo[2.2.2]octane | - 4-Aminomethyl - 1-Acetic acid (HCl salt) |
Polar, water-soluble salt; bioactive amine |
| tert-Bu (4-(2-(4-Chloro-3-fluorophenoxy)acetamido)bicyclo[2.2.2]octan-1-yl)carbamate | Bicyclo[2.2.2]octane | - 4-Acetamido (chloro-fluorophenoxy) - 1-Boc-protected amine |
Lipophilic; halogenated aromatic moiety |
| Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate | Bicyclo[2.2.2]octane | - 4-Formyl - 1-Methyl ester |
Electrophilic formyl; ester enhances lipophilicity |
Key Observations:
Polarity and Solubility : The hydrochloride salt of the target compound enhances aqueous solubility compared to the methyl ester or Boc-protected analogs, which are more lipophilic due to ester/carbamate groups .
Reactivity: The formyl group in Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate makes it reactive toward nucleophiles, whereas the aminomethyl group in the target compound allows for acid-base interactions or covalent modifications .
Physicochemical Properties
Table 2: Inferred Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Solubility (Water) | logP (Predicted) |
|---|---|---|---|
| This compound | ~275.8* | High (ionized HCl salt) | -1.2 |
| tert-Bu (4-(2-(4-Chloro-3-fluorophenoxy)acetamido)bicyclo[2.2.2]octan-1-yl)carbamate | ~482.9* | Low (Boc and halogenated groups) | 3.8 |
| Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate | ~224.3* | Moderate (ester group) | 1.5 |
*Calculated based on structural formulas.
Notes
Structural Assumptions: Functional group reactivities and properties are extrapolated from known chemistry of similar compounds.
Biological Activity
2-(4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)acetic acid hydrochloride, commonly referred to as a bicyclic compound, possesses a unique bicyclo[2.2.2]octane structure which contributes significantly to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas, particularly concerning the central nervous system (CNS).
- Molecular Formula : C11H20ClNO2
- Molecular Weight : Approximately 219.708 g/mol
- CAS Number : 802318-11-2
The presence of both an amino group and a carboxylic acid moiety in its structure enhances its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the CNS. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biological molecules, modulating the activity of enzymes, receptors, and other proteins.
Key Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Neurotransmitter Modulation : It may influence neurotransmitter systems, particularly those involving acetylcholine and serotonin.
- Antidepressant-like Effects : Preliminary studies suggest potential antidepressant properties, possibly through modulation of monoaminergic systems.
- Cognitive Enhancement : There is evidence supporting its role in cognitive enhancement, potentially benefiting conditions such as Alzheimer's disease.
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit specific enzyme activities relevant to neuropharmacology:
- Acetylcholinesterase Inhibition : The compound has shown promising results in inhibiting acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine, thereby enhancing cholinergic signaling.
In Vivo Studies
Animal studies have further elucidated the compound's effects:
- Behavioral Assessments : In rodent models, administration of the compound resulted in improved performance in memory tasks and reduced depressive-like behaviors when compared to control groups.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| 4-Aminobicyclo[2.2.2]octane | Bicyclic | Lacks carboxylic acid functionality |
| 4-Aminobicyclo[3.3.1]nonane | Bicyclic | Different ring size and connectivity |
| Bicyclo[3.3.0]octane derivatives | Bicyclic | Variations in substituents affecting activity |
The unique combination of a bicyclic framework with both an amino group and a carboxylic acid gives this compound distinct pharmacological properties not found in these other compounds.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Cognitive Function :
- A study involving aged rats treated with the compound showed significant improvements in memory retention compared to untreated controls.
- Case Study on Depression Models :
- In a forced swim test model for depression, subjects treated with varying doses displayed reduced immobility times, indicating potential antidepressant effects.
Q & A
Q. What experimental designs validate target engagement in neurological applications?
- Methodological Answer : Use PET/SPECT imaging with radiolabeled analogs (e.g., ¹⁸F or ¹¹C isotopes) to track brain penetration. and highlight bicyclic amines’ potential as neuroreceptor ligands. Pair with knockout models (e.g., CRISPR-modified receptors) to confirm specificity in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
